Product packaging for 2-Chlorobenzoyl isocyanate(Cat. No.:CAS No. 4461-34-1)

2-Chlorobenzoyl isocyanate

Cat. No.: B1600269
CAS No.: 4461-34-1
M. Wt: 181.57 g/mol
InChI Key: ZTUIVBFRTPPWEZ-UHFFFAOYSA-N
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Description

2-Chlorobenzoyl isocyanate ( 4461-34-1) is an organic compound with the molecular formula C8H4ClNO2 and a molecular weight of 181.58 g/mol . It is characterized by a density of 1.28 and a boiling point of approximately 250 °C . Its primary researched and commercial application is as a key chemical intermediate in the synthesis of pesticides, specifically insecticides . The compound is a moisture-sensitive isocyanate and typically requires handling under controlled conditions to prevent degradation. As a building block, it allows researchers to incorporate the 2-chlorobenzoyl carbamoyl moiety into more complex molecules through reactions with various nucleophiles. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClNO2 B1600269 2-Chlorobenzoyl isocyanate CAS No. 4461-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobenzoyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUIVBFRTPPWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433109
Record name 2-CHLOROBENZOYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4461-34-1
Record name 2-CHLOROBENZOYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chlorobenzoyl Isocyanate

Phosgenation Routes and Alternatives

Phosgenation represents a traditional and widely employed method for the synthesis of isocyanates from amines. wikipedia.org However, due to the hazardous nature of phosgene (B1210022), alternative reagents have been explored. wikipedia.org

Synthesis from 2-Chlorobenzamide (B146235) via Oxalyl Chloride

A common laboratory-scale synthesis of 2-chlorobenzoyl isocyanate involves the reaction of 2-chlorobenzamide with oxalyl chloride. guidechem.comgoogle.com This method serves as a safer alternative to using phosgene. The reaction is typically carried out by refluxing 2-chlorobenzamide and oxalyl chloride in a suitable solvent, such as 1,2-dichloroethane, for an extended period, often around 16 hours. guidechem.com Following the reaction, the solvent is removed under reduced pressure to yield the desired this compound. guidechem.com

This reaction is a key step in a multi-step synthesis that may begin with the chlorination of 2-chlorobenzaldehyde (B119727) to produce 2-chlorobenzoyl chloride. google.com The 2-chlorobenzoyl chloride is then aminated to form 2-chlorobenzamide, the direct precursor for the reaction with oxalyl chloride. google.com

Table 1: Synthesis of this compound from 2-Chlorobenzamide

Starting MaterialReagentSolventReaction TimeProduct
2-ChlorobenzamideOxalyl Chloride1,2-Dichloroethane16 hours (reflux)This compound

Phosgene-based Methods and Associated Considerations

The industrial production of isocyanates frequently relies on the phosgenation of amines. wikipedia.org In the context of this compound, this would involve the reaction of 2-chloroaniline (B154045) with phosgene. This reaction proceeds through a carbamoyl (B1232498) chloride intermediate. wikipedia.org

While effective, the use of phosgene gas is fraught with significant safety concerns due to its extreme toxicity, necessitating stringent handling protocols and specialized equipment. wikipedia.org The reaction also produces hydrogen chloride as a byproduct, which must be neutralized or removed. wikipedia.org

An alternative phosgene-based route involves the treatment of 2-chlorobenzamide with phosgene. This method can also yield this compound. smolecule.com Phosgenation of primary amides can sometimes lead to dehydration to nitriles, but under appropriate conditions, the desired isocyanate can be obtained. wikipedia.org The reaction may be catalyzed by a hydrocarbyl isocyanate in an inert solvent at temperatures ranging from 60°C to 200°C. google.com

Reaction of 2-Chlorobenzoyl Chloride with Cyanate (B1221674) Salts

An alternative synthetic pathway to this compound involves the reaction of 2-chlorobenzoyl chloride with a cyanate salt, such as sodium cyanate. nih.govprepchem.com This method avoids the use of highly toxic phosgene and its direct derivatives.

Optimization of Catalytic Systems (e.g., Lewis Acid and p-Toluenesulfonic Acid)

The efficiency of the reaction between 2-chlorobenzoyl chloride and sodium cyanate can be significantly enhanced through the use of catalytic systems. For the related synthesis of 2,6-difluorobenzoyl isocyanate, a combination of a Lewis acid, such as aluminum trichloride, and p-toluenesulfonic acid has been shown to be effective. These catalysts facilitate the reaction, likely by activating the acyl chloride and promoting the nucleophilic attack of the cyanate ion.

In a broader context of isocyanate synthesis, palladium-catalyzed cross-coupling reactions of aryl chlorides with sodium cyanate have been developed. nih.gov These systems often employ a palladium precursor, such as Pd2(dba)3, and a suitable ligand. nih.gov While this specific application to 2-chlorobenzoyl chloride is not detailed, the principle of using transition metal catalysts presents a viable avenue for optimization.

Process Parameters and Yield Optimization

Optimizing process parameters is crucial for maximizing the yield and purity of this compound. Key parameters include reaction temperature, solvent, and the stoichiometry of the reactants and catalysts.

In the synthesis of a related compound, 2,6-difluorobenzoyl isocyanate, the reaction of the corresponding benzoyl chloride with sodium cyanate was carried out in a mixed solvent system of o-dichlorobenzene and diethylene glycol dimethyl ether at a temperature of 50-60°C for 8 hours. The molar ratio of reactants and catalysts is also a critical factor. For instance, using an excess of sodium cyanate can help drive the reaction to completion.

For the synthesis of benzyl (B1604629) isocyanate from benzyl chloride and sodium cyanate, the reaction was conducted in dimethylformamide at 100°C for 4 hours, resulting in a yield of approximately 85%. prepchem.com This suggests that a polar aprotic solvent at elevated temperatures can be effective for this type of transformation.

Table 2: Illustrative Reaction Conditions for Isocyanate Synthesis from Acyl/Alkyl Chlorides and Sodium Cyanate

SubstrateCatalyst/PromoterSolventTemperatureYield
2,6-Difluorobenzoyl chlorideAluminum trichloride, p-Toluenesulfonic acido-Dichlorobenzene, Diethylene glycol dimethyl ether50-60 °CNot specified
Benzyl chlorideCalcium chloride-dimethylformamide complexDimethylformamide100 °C~85%
Aryl chlorides/triflatesPd2(dba)3, LigandToluene (B28343)120 °CVaries

Other Preparative Approaches

Other methods for preparing isocyanates, which could potentially be adapted for the synthesis of this compound, include rearrangement reactions. The Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097), is a well-established method for producing isocyanates. wikipedia.org In this case, 2-chlorobenzoyl azide would be the required intermediate.

Another approach is the Hofmann rearrangement of 2-chlorobenzamide. nih.gov Additionally, the Lossen rearrangement of a hydroxamic acid derivative could be considered. wikipedia.org These methods generally avoid the use of phosgene but may involve other hazardous reagents like azides. wikipedia.org

A process involving the reaction of a carboxylic acid with diphenylphosphoryl azide and triethylamine (B128534) in toluene has also been reported for the synthesis of isocyanates. chemicalbook.com This one-pot procedure could potentially be applied to 2-chlorobenzoic acid to generate this compound.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Nature of the Isocyanate Group

The isocyanate group (-N=C=O) in 2-chlorobenzoyl isocyanate is characterized by its significant electrophilicity. This reactivity stems from the electron-withdrawing nature of the oxygen and nitrogen atoms bonded to the central carbon atom. The resonance structures of the isocyanate group show a partial positive charge on the carbon atom, making it a prime target for nucleophilic attack. poliuretanos.net The presence of the 2-chlorobenzoyl group further influences the reactivity. The chlorine atom, being an electron-withdrawing group, can enhance the electrophilic character of the isocyanate carbon. cymitquimica.com This heightened electrophilicity is a key determinant of the compound's reaction pathways. wikipedia.orgvulcanchem.com

Nucleophilic Addition Reactions

The electrophilic carbon of the isocyanate group readily undergoes nucleophilic addition reactions with a variety of compounds containing active hydrogen atoms, such as amines and alcohols. wikipedia.orgconicet.gov.ar These reactions are fundamental to the synthesis of a wide range of derivatives.

Reactions with Amines to Form Substituted Ureas and Thioureas

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of unsymmetrically substituted ureas. organic-chemistry.orgcommonorganicchemistry.com This reaction is typically rapid and does not require a catalyst. commonorganicchemistry.com The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable urea (B33335) linkage. researchgate.net

Similarly, thiourea (B124793) derivatives can be synthesized through the reaction of this compound with appropriate amine-containing compounds, although the direct reaction with thiourea itself can lead to different products depending on the reaction conditions. globalresearchonline.netrsc.org The synthesis of N-acyl thiourea derivatives often involves the reaction of an isothiocyanate with an amine. mdpi.com However, substituted thioureas can also be prepared from isocyanates. globalresearchonline.net

For instance, this compound has been reacted with 2-chloro-3,5-bis(trifluoromethyl)aniline (B1271415) to produce 1-[2-chloro-3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorobenzoyl)urea with a yield of 92%. google.com

Table 1: Examples of Substituted Urea Synthesis from this compound and Related Isocyanates

IsocyanateAmineProductYield (%)Reference
This compound2-Chloro-3,5-bis(trifluoromethyl)aniline1-[2-Chloro-3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorobenzoyl)urea92 google.com
2,6-Difluorobenzoyl isocyanate2-Chloro-3,5-bis(trifluoromethyl)aniline1-[2-Chloro-3,5-bis(trifluoromethyl)phenyl]-3-(2,6-difluorobenzoyl)urea93 google.com
2-Fluorobenzoyl isocyanate2-Chloro-3,5-bis(trifluoromethyl)aniline1-[2-Chloro-3,5-bis(trifluoromethyl)phenyl]-3-(2-fluorobenzoyl)urea94 google.com
2,6-Dichlorobenzoyl isocyanate2-Chloro-3,5-bis(trifluoromethyl)aniline1-[2-Chloro-3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorobenzoyl)urea95 google.com
2-Bromobenzoyl isocyanate2-Chloro-3,5-bis(trifluoromethyl)aniline1-[2-Chloro-3,5-bis(trifluoromethyl)phenyl]-3-(2-bromobenzoyl)urea96 google.com

The reaction between an isocyanate and an amine to form a urea is generally considered to follow second-order kinetics, being first order with respect to each reactant. aub.edu.lb The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. researchgate.netaub.edu.lb This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the final urea product. The rate of this reaction is influenced by the electronic properties of both the isocyanate and the amine. Electron-withdrawing groups on the aryl isocyanate, such as the chloro group in this compound, increase its reactivity. aub.edu.lb Conversely, electron-donating groups on the amine increase its nucleophilicity and reactivity. aub.edu.lb Aromatic amines are generally less reactive than aliphatic amines. poliuretanos.netaub.edu.lb

This compound can react with hydrazines to form semicarbazide (B1199961) derivatives. For example, it reacts with 5-(substituted phenyl)-2-furoyl hydrazine (B178648) to yield N-2-chlorobenzoyl-N′-[5-(substituted phenyl)-2-furoyl] semicarbazide derivatives. mdpi.com This reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbon of the isocyanate group.

Table 2: Examples of Semicarbazide Derivatives from this compound

Reactant 2ProductYield (%)Melting Point (°C)Reference
5-(4'-Chlorophenyl)-2-furoyl hydrazineN-2-chlorobenzoyl-N′-[5-(4′-chlorophenyl)-2-furoyl] semicarbazide85.1196-197 mdpi.com
5-(4'-Methylphenyl)-2-furoyl hydrazineN-2-chlorobenzoyl-N′-[5-(4′-methylphenyl)-2-furoyl] semicarbazide79.5206-207 mdpi.com
5-(2',4'-Difluorophenyl)-2-furoyl hydrazineN-2-chlorobenzoyl-N′-[5-(2′,4′-difluorophenyl)-2-furoyl] semicarbazide86.2216-217 mdpi.com

Reactions with Alcohols to Form Urethanes (Carbamates)

The reaction of this compound with alcohols leads to the formation of urethanes, also known as carbamates. organic-chemistry.orggoogle.com This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. wikipedia.orgconicet.gov.ar The reaction is a key method for producing a wide variety of carbamate (B1207046) compounds. organic-chemistry.org

For example, this compound reacts with 3,3-dimethyl-1-(pyridin-3-yl)butan-2-ol in anhydrous tetrahydrofuran (B95107) to yield 3,3-dimethyl-1-(pyridin-3-yl)butan-2-yl (2-chlorobenzoyl)carbamate with a yield of 87%. mdpi.com

The formation of urethanes from the reaction of isocyanates and alcohols can be catalyzed by various compounds, including tertiary amines and organometallic compounds. google.comrsc.org The kinetics of the reaction can be complex and may not always follow simple second-order behavior. ugent.bekuleuven.be The reaction rate is influenced by factors such as the structure of the alcohol and isocyanate, the solvent, and the presence of a catalyst. rsc.orgkuleuven.be

Studies have shown that the reaction can be catalyzed by the alcohol itself, particularly at high concentrations, through the formation of alcohol associates. ugent.bekuleuven.be Different catalysts can operate through different mechanisms. Tertiary amines are proposed to function via a concerted termolecular mechanism, while anionic catalysts proceed through a stepwise mechanism involving the formation of an alcoholate anion. rsc.org The choice of catalyst can significantly affect the rate of urethane (B1682113) formation and the potential for side reactions, such as the formation of allophanates (the reaction of a urethane with another isocyanate molecule). rsc.org

Reactions with Water and Other Nucleophiles

The isocyanate group (–N=C=O) is characterized by an electrophilic carbon atom, making it highly susceptible to attack by a variety of nucleophiles. wikipedia.org This reactivity is the cornerstone of isocyanate chemistry.

Reaction with Water: this compound reacts with water in a characteristic reaction for isocyanates. wikipedia.org The initial reaction forms an unstable carbamic acid intermediate, which then decomposes to yield 2-chlorobenzylamine (B130927) and carbon dioxide gas. wikipedia.orgresearchgate.net This reaction is often utilized in the production of polyurethane foams, where the liberated CO2 acts as a blowing agent. wikipedia.org

Reaction with Other Nucleophiles: The compound readily reacts with other nucleophiles such as alcohols and amines. wikipedia.org

Alcohols: Reaction with an alcohol yields a urethane (or carbamate) linkage. wikipedia.org

Amines: Primary or secondary amines react with this compound to form substituted urea derivatives. wikipedia.org For instance, it has been shown to react with 3-(4-Fluorophenyl)-5-aminoisoxazole to form a corresponding urea compound. prepchem.com Similarly, other aryl isocyanates react with amino-oxadiazoles to afford urea derivatives. ekb.eg

The reactivity of the isocyanate group with various nucleophiles is influenced by the nucleophile's strength and steric factors. A general, uncatalyzed reactivity trend at room temperature is summarized below.

NucleophileProductRelative Reactivity (uncatalyzed at 25°C)
Primary Aromatic Amine (Ar-NH₂)Urea200 – 300
Primary Hydroxyl (RCH₂-OH)Urethane100
Water (HOH)Amine + CO₂ (via Carbamic Acid)100
Carboxylic Acid (RCOOH)Amide + CO₂ (via mixed anhydride)40
Secondary Hydroxyl (RR'CH-OH)Urethane30
Urea (R-NH-CO-NH-R)Biuret15
Tertiary Hydroxyl (RR'R”C-OH)Urethane0.5
Urethane (R-NH-CO-O-R)Allophanate0.3
Amide (RCO-NH₂)Acylurea0.1

Data sourced from general isocyanate reactivity trends. poliuretanos.net

Cyclization Reactions

Beyond simple nucleophilic additions, the isocyanate moiety can participate in several types of cyclization reactions.

Trimerization to Isocyanurates

In the presence of specific catalysts, this compound can undergo self-condensation, where three isocyanate groups react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). wikipedia.orgutwente.nlresearchgate.net This process, known as trimerization or cyclotrimerization, is a key reaction in the production of polyisocyanurate (PIR) rigid foams, which are valued for their thermal stability. wikipedia.org

The reaction is typically catalyzed by potent nucleophiles, such as tertiary amines, organic salts of alkali metals (e.g., potassium acetate), and quaternary ammonium (B1175870) bases. utwente.nlgoogle.comchemintech.ru The resulting trimer, tris(2-chlorophenyl) isocyanurate, possesses a robust structure.

Other Cycloaddition Pathways (e.g., Diels-Alder)

Isocyanates can function as dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgthieme-connect.com In this role, the C=N double bond of the isocyanate group reacts with a conjugated diene to form a six-membered heterocyclic ring. wikipedia.orgmnstate.edu While specific studies on this compound in Diels-Alder reactions are not broadly detailed in the provided results, the general reactivity pattern of acyl isocyanates suggests its potential participation in such pathways. thieme-connect.com The electron-withdrawing nature of the benzoyl group enhances the dienophilic character of the isocyanate.

Rearrangement Reactions (e.g., Curtius, Lossen, Schmidt)

The isocyanate functional group is a pivotal intermediate in several classic rearrangement reactions that typically involve the migration of an alkyl or aryl group to an electron-deficient nitrogen atom. wikipedia.org Rather than this compound itself rearranging, it is more accurately described as the product of such rearrangements starting from different precursors.

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. wikipedia.orgmsuniv.ac.inillinoisstate.edu To synthesize this compound via this route, one would start with 2-chlorobenzoyl azide. The subsequent isocyanate can then be hydrolyzed to produce 2-chlorobenzylamine. illinoisstate.edulibretexts.org

Lossen Rearrangement: This reaction converts a hydroxamic acid (or its derivatives) into an isocyanate. wikipedia.orgmvpsvktcollege.ac.in The starting material would be a derivative of 2-chlorobenzohydroxamic acid, which upon heating rearranges to this compound.

Schmidt Reaction: In one variation of this reaction, a carboxylic acid reacts with hydrazoic acid under acidic conditions to yield an amine via an isocyanate intermediate. wikipedia.orgmsuniv.ac.in Applying this to 2-chlorobenzoic acid would generate this compound as the transient species.

In each of these reactions, the key step is the formation of the isocyanate, which serves as a versatile intermediate for synthesizing various other compounds. illinoisstate.edu

Influence of Aromatic Substituents on Reactivity

The reactivity of an aryl isocyanate is significantly influenced by the nature and position of substituents on the aromatic ring. poliuretanos.net In this compound, the chlorine atom plays a crucial role.

The reactivity of the isocyanate group is dependent on the electrophilicity of its carbonyl carbon. poliuretanos.net The chlorine atom at the ortho position is an electron-withdrawing group due to its electronegativity (inductive effect). This effect increases the partial positive charge on the carbonyl carbon of the isocyanate group, making it more susceptible to nucleophilic attack. poliuretanos.net Therefore, this compound is expected to be more reactive towards nucleophiles than unsubstituted benzoyl isocyanate. This principle is analogous to nucleophilic aromatic substitution, where electron-withdrawing groups in the ortho or para positions activate the ring towards attack. libretexts.org

Synthesis and Characterization of Derivatives and Analogues

Benzoyl Urea (B33335) Derivatives

The reaction of 2-chlorobenzoyl isocyanate with primary or secondary amines is a direct and efficient method for the synthesis of N-(2-chlorobenzoyl)urea derivatives. This reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group.

One of the key applications for this class of compounds is in the development of insecticides. epo.org The synthesis generally involves reacting this compound with a substituted aniline (B41778). epo.org For instance, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea is formed when this compound reacts with p-chloroaniline. This reaction is often facilitated by polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF). The resulting benzoylurea (B1208200) compounds have been found to be particularly effective against the eggs and larvae of various insect species, including those from the Lepidoptera, Diptera, and Coleoptera orders. epo.org

Research has led to the synthesis of numerous analogues to optimize biological activity. The table below details examples of benzoyl urea derivatives synthesized from this compound.

Table 1: Examples of Benzoyl Urea Derivatives from this compound

Compound Name Reactant (Amine) Melting Point (°C) Reference
N-2-chlorobenzoyl-N'-3-chloro-4-[4-(1,1,2,-trifluoro-2-(trifluoromethoxy)ethoxy)phenoxy]phenylurea 3-chloro-4-[4-(1,1,2,-trifluoro-2-(trifluoromethoxy)ethoxy)phenoxy]aniline 130-132 epo.org
N-2-chlorobenzoyl-N'-4-[4-(1,1,2,-trifluoro-2-(trifluoromethoxy)ethoxy)phenoxy]phenylurea 4-[4-(1,1,2,-trifluoro-2-(trifluoromethoxy)ethoxy)phenoxy]aniline Not Specified epo.org

Semicarbazide (B1199961) Derivatives

Semicarbazide derivatives are readily synthesized by the nucleophilic addition of a hydrazine (B178648) compound to the isocyanate group of this compound. ajchem-b.comnih.gov This reaction forms the core structure of N,N'-disubstituted semicarbazides, which have been explored for various biological activities. ajchem-b.com

A notable synthetic strategy involves reacting this compound with substituted 5-phenyl-2-furoyl hydrazines. nih.govmdpi.com This approach has yielded a series of novel N-benzoyl-N'-furoyl semicarbazide derivatives. nih.govmdpi.com The synthesis is typically carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. nih.gov The resulting compounds have shown promising insecticidal activity, particularly against Plutella xylostella L., and have also been investigated for their anticancer properties against human promyelocytic leukemic cell lines (HL-60). nih.govmdpi.com

The following table presents data on several semicarbazide derivatives prepared using this compound.

Table 2: Semicarbazide Derivatives from this compound

Compound ID R² Group (on Furoyl Moiety) Yield (%) Melting Point (°C) Reference
E5 4-Cl Not Specified Not Specified nih.gov
E8 4-CH₃ 79.5 206–207 mdpi.com

Heterocyclic Compounds Derived from this compound

This compound is a valuable precursor for synthesizing various heterocyclic compounds. The isocyanate functionality can participate in cycloaddition reactions or its derivatives can undergo subsequent intramolecular cyclization to form stable ring systems.

For example, the semicarbazide and thiosemicarbazide (B42300) derivatives obtained from this compound can serve as open-chain precursors for five-membered heterocycles like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles through dehydrative or oxidative cyclization. ajchem-b.com Furthermore, isocyanates are known to react with molecules containing multiple nucleophilic centers or carbon-nitrogen double bonds to form heterocyclic structures. researchgate.netrsc.org For instance, isocyanates can react with anils to yield triazinediones. rsc.org The reaction with 2-aminothiazole (B372263) derivatives can lead to the formation of N-acyl-thiazolyl ureas, which are themselves a class of heterocyclic derivatives. nih.gov The versatility of the isocyanate group allows it to be a key building block in constructing more complex molecular architectures, including fused heterocyclic systems. scirp.org

Structure-Reactivity Relationships in Derivatives

The chemical structure of derivatives synthesized from this compound profoundly influences their reactivity and biological activity. Structure-activity relationship (SAR) studies are crucial in understanding these connections.

In the benzoyl urea class of insecticides, the nature of the substituent on the phenylurea portion significantly alters the compound's efficacy. epo.org The 2-chloro substitution on the benzoyl ring is a critical feature, and modifications to the other aryl ring are performed to fine-tune the insecticidal spectrum and potency. epo.org The reactivity of these ureas also extends to their environmental degradation; for example, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea can degrade in water to produce 2-chlorobenzamide (B146235). evitachem.com

For semicarbazide derivatives, SAR studies have shown that both the benzoyl and the furoyl moieties are important for biological activity. nih.govmdpi.com Variations in substituents on the phenyl ring of the furoyl group lead to significant differences in insecticidal and anticancer activities. mdpi.com

Broader studies on related structures have reinforced the importance of the substituted benzoyl group for biological potency. In a series of antitubercular 2-aminothiazoles, the introduction of substituted benzoyl groups at the N-2 position dramatically improved activity by over 100-fold. nih.gov Specifically, an N-(3-chlorobenzoyl) derivative was identified as one of the most potent analogues, highlighting that the presence and position of the chlorine atom on the benzoyl ring are key determinants of biological function. nih.gov This suggests that the 2-chlorobenzoyl moiety in related derivatives likely plays a significant role in molecular interactions with biological targets.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The structure of 2-Chlorobenzoyl isocyanate makes it an ideal building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The isocyanate group serves as a reactive handle for constructing larger molecular frameworks, while the 2-chlorobenzoyl moiety imparts specific steric and electronic properties to the final product.

One of the most fundamental applications is in the synthesis of substituted ureas. The isocyanate group reacts efficiently with primary and secondary amines to form N,N'-disubstituted urea (B33335) derivatives. researchgate.netnih.gov This reaction is a cornerstone of medicinal chemistry, as the urea functional group is a key structural feature in many biologically active compounds. nih.gov The reaction of this compound with an amine (R-NH₂) proceeds via nucleophilic addition to form a stable N-(2-chlorobenzoyl)urea.

Another significant application is in the construction of heterocyclic ring systems. Notably, it serves as a key reagent in the synthesis of quinazoline-2,4-diones. acs.org In this process, the isocyanate reacts with a 2-aminobenzamide (B116534) derivative. The reaction proceeds through an initial formation of a urea linkage, followed by an intramolecular cyclization to yield the stable, bicyclic quinazolinedione core. acs.orgresearchgate.net This heterocyclic scaffold is prevalent in many pharmacologically important molecules.

ApplicationReactantProduct ClassSignificance
Urea SynthesisPrimary or Secondary AminesN-(2-chlorobenzoyl)ureasPrecursors to bioactive compounds in pharmaceuticals and agrochemicals. nih.govmdpi.com
Heterocycle Synthesis2-AminobenzamidesQuinazoline-2,4-dionesForms a core structure found in numerous pharmacologically active agents. acs.org

Role in Polymer Chemistry (e.g., Polyurethane-based Systems)

In polymer chemistry, isocyanates are fundamental monomers for the production of polyurethanes. mdpi.com Polyurethanes are typically synthesized through the condensation reaction of a diisocyanate with a polyol. cardolite.com While difunctional isocyanates like Methylene Diphenyl Diisocyanate (MDI) or Toluene (B28343) Diisocyanate (TDI) are used to build the main polymer chain, monofunctional isocyanates such as this compound play a distinct and crucial role in controlling polymer architecture. mdpi.com

The primary role of a monofunctional isocyanate is as an end-capping agent or chain terminator . google.com During polymerization, the growing polymer chains possess reactive hydroxyl (-OH) end-groups. By introducing this compound, these terminal hydroxyl groups react to form a stable urethane (B1682113) linkage, effectively terminating the chain growth at that end. google.com This process is vital for several reasons:

Molecular Weight Control: It allows for precise control over the average molecular weight and molecular weight distribution of the polymer, which directly influences its mechanical and thermal properties.

Enhanced Stability: Capping the reactive chain ends can improve the thermal and chemical stability of the final polymer by preventing unwanted side reactions or degradation.

Functionalization: It introduces the 2-chlorobenzoyl group at the polymer chain terminus. This functionality can be used to modify the polymer's properties, such as its solubility, or to provide a reactive site for subsequent post-polymerization modification. usm.edu

ParameterEffect of End-CappingRationale
Average Molecular Weight DecreasesChain growth is terminated, preventing the formation of longer polymer chains.
Viscosity DecreasesShorter polymer chains result in lower viscosity in solution or melt phase.
Thermal Stability IncreasesReactive hydroxyl end-groups, which can be sites for thermal degradation, are replaced with stable urethane linkages. google.com
Solubility ModifiedThe introduction of the chlorophenyl group at the chain end alters the polymer's polarity and its interaction with solvents.

Preparation of Functionalized Organic Materials

Beyond discrete molecules and polymers, this compound is employed in the preparation and modification of advanced functionalized organic materials. Its high reactivity allows it to be grafted onto surfaces or integrated into larger supramolecular structures, thereby imparting new properties to the material.

A prominent example is in the postsynthetic modification (PSM) of Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline porous materials with reactive sites, such as free amine groups on their organic linkers. These amine groups can be targeted by this compound to covalently attach the 2-chlorobenzoyl moiety within the MOF's pores. This modification can dramatically alter the material's surface chemistry, affecting its properties for applications such as:

Selective Gas Adsorption: Changing the pore environment to enhance affinity for specific gases.

Catalysis: Introducing functional groups that can act as catalytic sites.

Sensing: Creating specific binding sites for the detection of target analytes.

Furthermore, this compound can be used to synthesize other classes of functional molecules, such as N-acylthioureas. The reaction with thiourea (B124793) yields N-(2-chlorobenzoyl)thiourea, a class of compounds investigated for their potential biological activities and utility as ligands in coordination chemistry. uad.ac.id

Material ClassModification StrategyIntroduced FunctionalityPotential Application
Metal-Organic Frameworks (MOFs)Postsynthetic Modification (PSM) nih.gov2-Chlorobenzoyl groupGas separation, heterogeneous catalysis, chemical sensing
AcylthioureasReaction with ThioureaN-(2-chlorobenzoyl)thioureaBiologically active agents, chemical synthesis intermediates uad.ac.id

Medicinal and Agrochemical Chemistry Applications

Insecticidal Agents and Agrochemical Intermediates

2-Chlorobenzoyl isocyanate serves as a key building block in the synthesis of a class of insecticides known as benzoylphenyl ureas (BPUs). nih.gov These compounds act as potent insect growth regulators (IGRs) by inhibiting the synthesis of chitin (B13524), a crucial component of the insect exoskeleton. nih.govnih.gov This disruption of the molting process is lethal to insect larvae, making BPUs effective agents for pest management in various crops. curresweb.comresearchgate.net

The general synthesis of benzoylphenyl ureas involves the reaction of a substituted benzoyl isocyanate, such as this compound, with a specific substituted aniline (B41778). nih.govresearchgate.net The resulting urea (B33335) structure is the core pharmacophore responsible for the insecticidal activity. The substituents on both the benzoyl and aniline rings play a critical role in determining the compound's potency, spectrum of activity, and selectivity.

While many commercialized BPUs utilize a 2,6-difluorobenzoyl moiety, the underlying synthetic strategy is applicable to other halogenated benzoyl isocyanates. google.com The 2-chloro substitution is a key structural feature in some patented insecticidal compounds, demonstrating its importance in this class of agrochemicals. google.com For example, N-[4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-N'-(2-chlorobenzoyl)-N-methylurea is a specific benzoylurea (B1208200) compound that incorporates the 2-chlorobenzoyl structure. google.com

Compound ClassCore ReagentGeneral Structure of ProductMechanism of ActionExample Insecticides
Benzoylphenyl UreasThis compoundSubstituted N-Benzoyl-N'-phenylureaChitin Synthesis InhibitionLufenuron, Flufenoxuron, Chlorfluazuron, Noviflumuron

This table showcases the role of benzoyl isocyanates as precursors to a major class of insecticides.

Pharmaceutical Intermediates and Drug Discovery

The isocyanate functional group is a valuable tool in medicinal chemistry for creating diverse libraries of compounds for drug discovery. csmres.co.uknih.gov By reacting this compound with various amines, chemists can rapidly generate a wide array of N-(2-chlorobenzoyl)urea derivatives. These libraries can then be screened for activity against various biological targets. The urea linkage is a common structural motif found in many pharmaceutically active compounds due to its ability to form stable hydrogen bonds with biological receptors.

Research has shown that benzoylurea derivatives, structurally similar to those used in agrochemistry, possess potential therapeutic properties, including anticancer activity. researchgate.netresearchgate.net The synthesis of these potential drug candidates often follows the same fundamental reaction between a benzoyl isocyanate and an amine. For instance, novel benzoylurea derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human tumor cell lines such as A-549 (lung), SKOV-3 (ovarian), and HCT-15 (colon). researchgate.net This highlights the role of intermediates like this compound as starting points in the discovery pipeline for new therapeutic agents. umich.edunih.govpageplace.de

Therapeutic AreaCompound Class Derived from IsocyanateBiological Target/ActivityResearch Findings
OncologyBenzoylurea DerivativesAntimitotic agents, CytotoxicityCertain derivatives show potent antitumor activity against various human cancer cell lines. researchgate.net
General Drug DiscoveryDiverse Urea LibrariesVarious (Screening Dependent)Isocyanate-based synthesis is a key strategy for generating compound libraries for high-throughput screening. nih.gov

This table illustrates the application of isocyanate-derived compounds in pharmaceutical research.

Structure-Activity Relationship (SAR) Studies of Chloro-containing Bioactive Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agrochemical research, aiming to understand how a molecule's chemical structure relates to its biological activity. nih.govsemanticscholar.org The 2-chlorobenzoyl moiety derived from this compound is an important component in these studies. The presence, number, and position of halogen atoms on the benzoyl ring of benzoylphenyl ureas significantly influence their insecticidal potency. semanticscholar.org

SAR studies on benzoylphenyl ureas have revealed that substitutions at the ortho (2-position) of the benzoyl ring with a halogen, such as chlorine, are often crucial for high activity. This is because the substituent can influence the molecule's conformation, electronic properties, and binding affinity to the target enzyme, chitin synthase. semanticscholar.org By synthesizing and testing a series of analogs with different substitutions, researchers can build a comprehensive SAR model.

Advanced Analytical and Spectroscopic Characterization Techniques

In-situ Reaction Monitoring (e.g., FTIR, NIR Spectroscopy)

In-situ monitoring techniques are invaluable for tracking the progress of reactions involving 2-Chlorobenzoyl isocyanate in real-time, providing insights into reaction kinetics, identifying transient intermediates, and determining reaction endpoints without the need for sample extraction.

Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for monitoring reactions of isocyanates due to the distinct and strong absorption band of the isocyanate functional group (-N=C=O). researchgate.netmt.com The asymmetric stretching vibration of the -N=C=O group in this compound appears in a spectral region that is typically free from other interfering absorptions, making it an ideal spectroscopic marker. researchgate.net

In a typical in-situ setup, an Attenuated Total Reflectance (ATR) probe is inserted directly into the reaction vessel. mt.com This allows for the continuous collection of IR spectra as the reaction proceeds. The disappearance of the isocyanate peak is monitored to quantify the consumption of this compound. Concurrently, the appearance and growth of new peaks, such as those corresponding to urethane (B1682113) or urea (B33335) linkages, can be tracked to monitor product formation. azom.comthermofisher.com

Key Spectroscopic Features for Monitoring Reactions of this compound:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Application in Reaction Monitoring
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2285Monitors consumption of this compound. researchgate.net
Urethane (-NH-C=O)N-H Stretch3300 - 3500Indicates formation of urethane products.
C=O Stretch1680 - 1740Indicates formation of urethane products.
Urea (-NH-CO-NH-)N-H Stretch3300 - 3500Indicates formation of urea products.
C=O Stretch1630 - 1680Indicates formation of urea products.

Near-Infrared (NIR) Spectroscopy:

NIR spectroscopy offers another effective method for in-situ reaction monitoring, particularly in industrial settings. metrohm.comsemanticscholar.org NIR is sensitive to overtone and combination bands of fundamental molecular vibrations, including those of C-H, N-H, and O-H bonds. By monitoring changes in the NIR spectrum, it is possible to track the concentration of reactants and products in real-time. For reactions involving this compound, changes in the regions associated with the aromatic C-H bonds and the N-H bonds of potential products can be correlated with the reaction progress. metrohm.com

Product Characterization Methodologies

Following the completion of a reaction, a combination of spectroscopic and chromatographic techniques is employed to fully characterize the structure and purity of the resulting products.

¹H NMR Spectroscopy: The proton NMR spectrum of a derivative of this compound would be expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) due to the spin-spin coupling of the four protons on the substituted benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon of the isocyanate group is expected to have a characteristic chemical shift in the range of δ 120-140 ppm. The carbons of the aromatic ring would appear in the region of δ 120-140 ppm, with their specific shifts influenced by the position of the chlorine substituent. The carbonyl carbon of the benzoyl group would be found further downfield.

Expected ¹³C NMR Chemical Shift Ranges for this compound Derivatives:

Carbon AtomExpected Chemical Shift (δ, ppm)
Isocyanate Carbon (-N=C =O)120 - 140
Benzoyl Carbonyl Carbon (-C =O)160 - 180
Aromatic Carbons120 - 140
Aromatic Carbon bonded to ChlorineShifted due to halogen effect

The analysis of related compounds, such as benzyl (B1604629) 2-chlorobenzoate, shows aromatic protons in the range of δ 7.20-7.82 ppm and a carbonyl carbon at δ 165.15 ppm. rsc.org Double-labeled isocyanate resins have been used to resolve urethane and urea carbonyl signals in solid-state NMR, a technique that could be applied to polymeric derivatives of this compound. cnrs.fr

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. libretexts.orgchemguide.co.uk

For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to the formation of a molecular ion (M⁺). The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak.

The fragmentation of this compound would be expected to proceed through several key pathways. A common fragmentation for aromatic isocyanates is the loss of carbon monoxide (CO), resulting in an (M-28)⁺ ion. researchgate.net Another likely fragmentation is the loss of the isocyanate group (-NCO), leading to a 2-chlorobenzoyl cation.

Hypothetical Fragmentation Pattern for this compound:

Ionm/z (for ³⁵Cl)Proposed Structure
[C₈H₄ClNO₂]⁺ (M⁺)181Molecular Ion
[C₇H₄ClNO]⁺153Loss of CO
[C₇H₄ClO]⁺139Loss of NCO
[C₆H₄Cl]⁺111Loss of CO from [C₇H₄ClO]⁺
[C₆H₄]⁺76Loss of Cl from [C₆H₄Cl]⁺

The mass spectrum of the related benzoyl isocyanate shows a prominent molecular ion peak and significant fragments corresponding to the loss of CO and the formation of the phenyl cation. nist.gov Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by analyzing the fragmentation of selected precursor ions. researchgate.netresearchgate.net

Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them indispensable for assessing the purity of this compound and its reaction products.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively volatile liquid, could potentially be analyzed by GC. A GC system coupled with a mass spectrometer (GC-MS) would be particularly effective, providing both separation and identification of the compound and any impurities. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. epa.gov Due to the high reactivity of the isocyanate group, direct analysis of this compound by HPLC can be challenging. A more common approach is to derivatize the isocyanate with a reagent such as 1-(2-pyridyl)piperazine (B128488) to form a stable urea derivative, which can then be readily analyzed by HPLC, often with UV or fluorescence detection. google.comepa.gov

Typical HPLC Parameters for the Analysis of Isocyanate Derivatives:

ParameterCondition
Column C18 reverse-phase
Mobile Phase Acetonitrile (B52724)/water or Methanol/water gradient
Detector UV-Vis or Fluorescence
Derivatizing Agent 1-(2-pyridyl)piperazine, tryptamine

This derivatization approach allows for the sensitive and selective quantification of isocyanates in various matrices. epa.gov

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light. The isocyanate group also gives rise to a strong and characteristic Raman signal, which can be used for both qualitative and quantitative analysis.

A key advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it well-suited for the analysis of aqueous solutions or reactions in aqueous media. The Raman spectrum of the starting material, 2-Chlorobenzoyl chloride, shows characteristic vibrational modes that can be compared to those of this compound to identify changes upon substitution. chemicalbook.com A theoretical and experimental study on chloroacetyl isocyanate has demonstrated the utility of Raman spectroscopy in characterizing isocyanate-containing molecules. nih.gov

Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard methods for elucidating the electronic structure and predicting the reactivity of molecules. These calculations can determine key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

For 2-Chlorobenzoyl isocyanate, such calculations would provide quantitative data on:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles in the ground state.

Frontier Molecular Orbitals (FMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP): An ESP map would visualize the electron-rich and electron-deficient regions of the molecule, identifying likely sites for nucleophilic and electrophilic attack.

Global Reactivity Descriptors: Parameters like chemical hardness, softness, electronegativity, and the electrophilicity index could be calculated to quantify its reactivity profile.

Despite the utility of these methods, specific studies applying them to this compound are absent from the reviewed literature. While research exists for similar compounds like o-chlorobenzoyl chloride, this data cannot be directly extrapolated.

Table 1: Representative Quantum Chemical Parameters (Hypothetical Data) This table is for illustrative purposes only, as specific literature is unavailable.

Parameter Hypothetical Value Significance
HOMO Energy -8.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 7.3 eV Relates to chemical stability and reactivity

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. Coupled with quantum mechanical calculations, potential energy surface (PES) scans can identify stable conformers and the energy barriers between them.

A conformational analysis of this compound would involve studying the rotation around the C-C and C-N single bonds connecting the phenyl ring, the carbonyl group, and the isocyanate moiety. This would reveal:

The most stable three-dimensional arrangement(s) of the molecule.

The relative energies of different rotational isomers (rotamers).

The transition states and energy barriers for interconversion between conformers.

Studies on other acyl isocyanates have shown that the planarity and orientation of the isocyanate group relative to the carbonyl group are critical factors in determining their stability and reactivity. However, dedicated MD simulations or detailed PES scans for this compound have not been reported.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states, intermediates, and the calculation of activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds.

For this compound, a highly reactive compound, computational studies could elucidate the mechanisms of its key reactions, such as:

Cycloaddition Reactions: Modeling the [3+2] or [4+2] cycloaddition pathways with various dipolarophiles or dienes.

Nucleophilic Addition: Investigating the mechanism of reaction with nucleophiles like alcohols, amines, or water to form carbamates, ureas, and other derivatives.

These studies would involve locating the transition state structures for each step of the proposed mechanism and calculating the corresponding energy barriers to determine the most favorable reaction pathway. While general mechanisms for isocyanate reactivity are well-established and have been computationally explored for simpler analogs, specific mechanistic studies computationally modeling the reactions of this compound are not present in the available scientific literature.

Q & A

Q. How can derivatization strategies improve the stability of this compound for biological studies?

  • Answer : Form methyl carbamates by reacting with methanol at 25°C for 2 hours. This blocks the reactive isocyanate group, enabling safe handling in aqueous media. Reverse derivatization via acid hydrolysis (e.g., HCl/THF) regenerates the active compound. Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) and LC-MS monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.